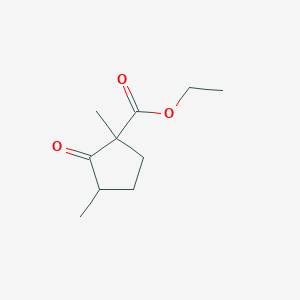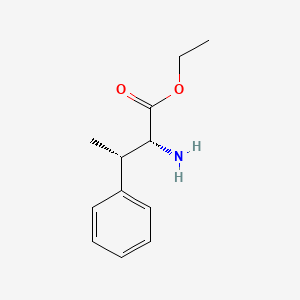
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is an organic compound characterized by a cyclopropane ring substituted with two bromine atoms and an ethyl ester group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester typically involves the dibromocyclopropanation of unsaturated alcohols. This reaction can be carried out under phase-transfer conditions using a strong base such as sodium hydroxide (NaOH) and a haloform like bromoform (CHBr₃). The reaction is generally rapid and can be performed under ambient conditions using continuous flow chemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of phase-transfer catalysts and controlled reaction environments are crucial to achieving efficient production.
化学反応の分析
Types of Reactions
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH₄) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives, while reduction and oxidation reactions can produce cyclopropane alcohols or carboxylic acids, respectively.
科学的研究の応用
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester exerts its effects involves the reactivity of the cyclopropane ring and the bromine atoms. The compound can undergo ring-opening reactions, substitution, and other transformations that are facilitated by the strained nature of the cyclopropane ring and the presence of reactive bromine atoms. These reactions can target various molecular pathways and result in the formation of different products.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-cyclopropanecarboxylic acid ethyl ester: Similar in structure but with methyl groups instead of bromine atoms.
Cyclopropanecarboxylic acid ethyl ester: Lacks the bromine substituents, resulting in different reactivity and applications.
Uniqueness
2,2-Dibromo-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The bromine atoms make the compound more reactive in substitution and reduction reactions compared to its non-brominated counterparts.
特性
IUPAC Name |
ethyl 2,2-dibromocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRMNZSTNIVKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Oxabicyclo[3.2.1]octan-6-one](/img/structure/B8185546.png)



![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)


![cis-Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185606.png)






